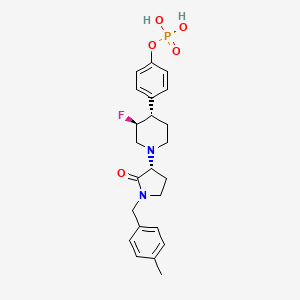

BMS-986163

Description

BenchChem offers high-quality BMS-986163 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMS-986163 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28FN2O5P |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1 |

InChI Key |

ZPUVTBAQHJFPHE-BHDDXSALSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2CC[C@H](C2=O)N3CC[C@H]([C@@H](C3)F)C4=CC=C(C=C4)OP(=O)(O)O |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(C2=O)N3CCC(C(C3)F)C4=CC=C(C=C4)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Rapid Antidepressant Potential of BMS-986163: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has catalyzed a paradigm shift in antidepressant drug development. This has led to the exploration of subtype-selective NMDA receptor modulators that may offer a more favorable safety profile. This technical guide provides an in-depth analysis of the mechanism of action of BMS-986163, a clinical candidate with potential for the treatment of MDD. We will delve into its pharmacological profile, the downstream signaling pathways it modulates, and the preclinical evidence supporting its antidepressant-like effects. This document is intended to be a comprehensive resource for researchers and drug development professionals in the field of neuroscience and psychopharmacology.

Introduction: The Glutamatergic Hypothesis of Depression and the Emergence of NMDA Receptor Modulators

For decades, the monoaminergic hypothesis has dominated the understanding and treatment of depression. However, the delayed onset of action and limited efficacy of traditional monoaminergic antidepressants in a significant portion of patients have highlighted the need for novel therapeutic strategies. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, has emerged as a key player in the pathophysiology of depression.

The non-competitive NMDA receptor antagonist, ketamine, has demonstrated rapid and robust antidepressant effects in patients with TRD. The proposed mechanism for ketamine's efficacy involves an initial blockade of NMDA receptors, leading to a surge in glutamate, subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and ultimately, the activation of downstream signaling pathways that promote synaptogenesis, particularly in the prefrontal cortex (PFC). However, the clinical utility of ketamine is hampered by its dissociative side effects and potential for abuse.

This has spurred the development of subtype-selective NMDA receptor modulators, with a focus on the GluN2B subunit. The GluN2B subunit is of particular interest due to its significant expression in brain regions implicated in depression and its role in synaptic plasticity. Negative allosteric modulators (NAMs) of the GluN2B subunit offer a promising approach to achieve the therapeutic benefits of NMDA receptor modulation while potentially mitigating the adverse effects associated with non-selective antagonists.

BMS-986163: A Prodrug Approach to GluN2B Negative Allosteric Modulation

BMS-986163 is a water-soluble intravenous prodrug that is rapidly converted in vivo to its active parent molecule, BMS-986169.[1][2] This prodrug strategy was employed to overcome the poor aqueous solubility of BMS-986169, facilitating its development as an intravenous agent.

Pharmacological Profile of the Active Moiety, BMS-986169

BMS-986169 is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][2] It binds to an allosteric site on the GluN2B subunit, distinct from the glutamate or glycine binding sites, and reduces the receptor's response to agonist stimulation.[3]

Table 1: In Vitro Pharmacological Profile of BMS-986169

| Parameter | Value | Species/System | Reference(s) |

| GluN2B Binding Affinity (Ki) | 4.0 nM | Rat Brain | [1][2] |

| 4.03 - 6.3 nM | - | [4][5] | |

| GluN2B Functional Inhibition (IC50) | 24 nM | Cells expressing GluN2B | [1][2] |

| 24.1 nM | Xenopus oocytes expressing human NMDA receptors | [4][5] | |

| hERG Channel Inhibition (IC50) | > 18 µM | Human Liver Microsomes | |

| Cytochrome P450 Inhibition (IC50) | > 18 µM | Human Liver Microsomes |

BMS-986169 demonstrates high selectivity for the GluN2B subunit over other NMDA receptor subunits, including GluN2A, GluN2C, and GluN2D. Furthermore, it shows negligible activity against a broad panel of other receptors and enzymes, indicating a clean off-target profile.

Mechanism of Action: From Receptor Modulation to Synaptic Plasticity

The antidepressant effects of BMS-986163 are believed to be mediated by the negative allosteric modulation of GluN2B-containing NMDA receptors by its active metabolite, BMS-986169. This initial interaction triggers a cascade of downstream signaling events that ultimately lead to enhanced synaptic plasticity.

Proposed Downstream Signaling Pathway

The prevailing hypothesis for the mechanism of action of GluN2B NAMs, including BMS-986169, mirrors that of ketamine and involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[6] mTOR is a critical regulator of protein synthesis, and its activation is essential for synaptogenesis.

The proposed signaling cascade is as follows:

-

Inhibition of GluN2B-containing NMDA receptors on GABAergic interneurons: BMS-986169 preferentially inhibits tonically active GluN2B receptors on inhibitory GABAergic interneurons.

-

Disinhibition of Glutamatergic Neurons: This inhibition of GABAergic interneurons leads to a reduction in their inhibitory tone on pyramidal glutamatergic neurons.

-

Glutamate Surge: The disinhibition of glutamatergic neurons results in a transient increase in glutamate release.

-

AMPA Receptor Activation: The surge in glutamate preferentially activates AMPA receptors on the postsynaptic membrane.

-

mTOR Signaling Activation: The activation of AMPA receptors triggers downstream signaling cascades that converge on the activation of the mTOR pathway.

-

Increased Synaptic Protein Synthesis and Synaptogenesis: Activated mTOR promotes the synthesis of synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and brain-derived neurotrophic factor (BDNF), leading to an increase in the number and function of synaptic spines, particularly in the prefrontal cortex.[6]

This enhancement of synaptic connectivity is thought to reverse the synaptic deficits observed in depression and contribute to the rapid antidepressant effects.

Preclinical Evidence for Antidepressant-Like Activity

The antidepressant potential of BMS-986163 and its active form, BMS-986169, has been evaluated in rodent models of depression.

Mouse Forced Swim Test (mFST)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

BMS-986169 demonstrated a significant, dose-dependent reduction in immobility time in the mouse forced swim test, with a minimum effective dose (MED) of 1.0 mg/kg (i.v.). This effect was observed at a brain GluN2B receptor occupancy of 73%.

Table 2: Preclinical Efficacy of BMS-986169 in the Mouse Forced Swim Test

| Compound | Dose (mg/kg, i.v.) | % Reduction in Immobility | GluN2B Receptor Occupancy (%) | Reference(s) |

| BMS-986169 | 1.0 | Significant | 73 |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the pharmacological and functional properties of BMS-986163 and BMS-986169.

In Vitro GluN2B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of Sprague-Dawley rats. The tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction. The resulting pellet is washed multiple times to remove endogenous ligands.

-

Radioligand Binding: A competitive binding assay is performed using a radiolabeled ligand that specifically binds to the GluN2B receptor, such as [3H]ifenprodil.

-

Incubation: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (BMS-986169).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of BMS-986169 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro GluN2B Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Objective: To determine the functional inhibitory potency (IC50) of BMS-986169 on GluN2B-containing NMDA receptors.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human NMDA receptor subunits (GluN1 and GluN2B). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: A two-electrode voltage clamp is used to measure the ion currents flowing through the expressed NMDA receptors. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Agonist Application: The oocytes are perfused with a solution containing the NMDA receptor agonists, glutamate and glycine, to elicit an inward current.

-

Compound Application: BMS-986169 is co-applied with the agonists at various concentrations.

-

Data Acquisition and Analysis: The inhibition of the agonist-induced current by BMS-986169 is measured. The concentration of BMS-986169 that produces 50% inhibition of the maximal current (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mouse Forced Swim Test (mFST)

Objective: To assess the antidepressant-like activity of BMS-986169 in a rodent behavioral model.

Methodology:

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

-

Acclimation: Mice are individually placed in the cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the test session to allow for habituation.

-

Drug Administration: BMS-986169 or vehicle is administered intravenously at a specified time before the test session.

-

Test Session: On the test day, mice are placed in the cylinder for a 6-minute session. The session is typically recorded for later analysis.

-

Behavioral Scoring: The duration of immobility (defined as the absence of active, escape-oriented behaviors) during the last 4 minutes of the test session is scored by a trained observer who is blind to the treatment conditions.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

BMS-986163, through its active metabolite BMS-986169, represents a promising therapeutic candidate for the treatment of major depressive disorder. Its mechanism of action as a potent and selective negative allosteric modulator of the GluN2B NMDA receptor subtype aligns with the growing body of evidence supporting the role of the glutamatergic system in the pathophysiology of depression. The preclinical data demonstrate clear antidepressant-like effects in established behavioral models, and the proposed downstream signaling pathway, involving the activation of mTOR and subsequent synaptogenesis, provides a strong biological rationale for its rapid antidepressant potential.

Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of BMS-986163 in patients with MDD and TRD. Key areas for future research include the confirmation of the proposed mechanism of action in humans, the identification of biomarkers that may predict treatment response, and a thorough evaluation of its long-term safety and tolerability. The development of subtype-selective NMDA receptor modulators like BMS-986163 holds the potential to usher in a new era of faster-acting and more effective treatments for individuals suffering from depression.

References

- 1. NMDA hypofunction as a convergence point for progression and symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR-Related Brain Dysfunctions in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2024197289A1 - Negative allosteric modulators of glun2b receptors and methods of making and using the same - Google Patents [patents.google.com]

- 5. ETD | GluN2B-Selective NMDA Receptor Negative Allosteric Modulation as a Treatment for Chronic Pain and Opioid Tolerance | ID: 8c97kr81m | Emory Theses and Dissertations [etd.library.emory.edu]

- 6. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]

The Function of GluN2B Negative Allosteric Modulators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse functional properties of NMDA receptors are largely determined by the specific GluN2 subunit isoform (GluN2A-D) incorporated into the receptor complex. The GluN2B subunit, in particular, has garnered significant attention as a therapeutic target due to its involvement in both physiological and pathological processes. GluN2B-containing NMDA receptors are implicated in synaptic plasticity, but their overactivation is linked to excitotoxicity and neuronal cell death, contributing to various neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the function of GluN2B negative allosteric modulators (NAMs). These compounds do not compete with the endogenous agonist glutamate but instead bind to a distinct allosteric site on the receptor, thereby reducing its activity. This mechanism offers the potential for a more nuanced modulation of receptor function compared to traditional antagonists, with a potentially improved therapeutic window. This document will delve into the mechanism of action of GluN2B NAMs, their associated signaling pathways, quantitative pharmacological data, detailed experimental protocols for their characterization, and a typical workflow for their discovery and development.

Mechanism of Action of GluN2B Negative Allosteric Modulators

GluN2B NAMs primarily function by binding to a specific site on the amino-terminal domain (ATD) of the GluN2B subunit. This binding event induces a conformational change in the receptor, which in turn reduces the probability of the ion channel opening in response to glutamate and glycine binding. This allosteric inhibition is typically non-competitive and use-dependent, meaning the modulators often have a higher affinity for the active or desensitized states of the receptor. This property can be advantageous, as it may allow for the preferential inhibition of overactive receptors associated with pathological conditions while sparing normal synaptic transmission.

Prominent examples of GluN2B NAMs include ifenprodil and its analogue Ro 25-6981. These molecules have been instrumental in elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors.

Key Signaling Pathways Modulated by GluN2B NAMs

The modulation of GluN2B-containing NMDA receptors by NAMs has profound effects on downstream intracellular signaling cascades. Two critical pathways are highlighted below: the RasGRF1/p38 MAPK pathway involved in long-term depression and the DAPK1 pathway implicated in excitotoxic cell death.

GluN2B-RasGRF1-p38 MAPK Pathway in Long-Term Depression (LTD)

GluN2B-containing NMDA receptors are critically involved in the induction of long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. This process is initiated by the binding of the guanine nucleotide exchange factor RasGRF1 to the C-terminal tail of the GluN2B subunit. This interaction facilitates the activation of the p38 MAP kinase (p38 MAPK) signaling cascade, ultimately leading to the internalization of AMPA receptors and a reduction in synaptic efficacy. GluN2B NAMs, by inhibiting the activity of GluN2B-containing NMDA receptors, can attenuate the induction of this form of LTD.

DAPK1 Signaling in Excitotoxic Neuronal Death

Overactivation of GluN2B-containing NMDA receptors leads to excessive calcium influx, a key trigger of excitotoxic neuronal cell death. Death-associated protein kinase 1 (DAPK1) is a critical mediator in this pathway.[1] Following ischemic insults, elevated intracellular calcium activates calcineurin, which dephosphorylates and activates DAPK1.[1] Activated DAPK1 then binds to the C-terminal domain of the GluN2B subunit, further enhancing receptor activity and exacerbating excitotoxicity.[1] GluN2B NAMs can mitigate this neurotoxic cascade by reducing the initial calcium influx through GluN2B-containing NMDA receptors.

Quantitative Data Presentation

The following tables summarize the pharmacological properties of several key GluN2B NAMs. This data is essential for selecting appropriate tool compounds for research and for guiding drug development efforts.

Table 1: Potency and Selectivity of GluN2B NAMs

| Compound | GluN1/GluN2B IC₅₀ (nM) | GluN1/GluN2A IC₅₀ (µM) | Selectivity (fold) | Reference(s) |

| Ifenprodil | 340 | 146 | ~429 | [2] |

| Ro 25-6981 | 9 | 52 | >5000 | [3][4][5] |

| CP-101,606 | 11 | >10 | >900 | [6] |

| EU93-108 | 150 (pH 7.6) | >3 | >20 | [7] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity. Data is compiled from studies using recombinant receptors expressed in heterologous systems.

Table 2: Off-Target Binding Profile of Ifenprodil

| Target | Kᵢ (nM) | Reference(s) |

| Sigma-1 Receptor | 2.6 | [8] |

| Sigma-2 Receptor | 18 | [8] |

| α₁-adrenergic Receptor | 53 | [8] |

| 5-HT₃ Receptor | 1300 | [8] |

Kᵢ values represent the inhibition constant. This highlights the importance of considering off-target effects when interpreting experimental results with Ifenprodil.

Table 3: In Vivo Efficacy of GluN2B NAMs in Rodent Models

| Compound | Animal Model | Endpoint | Effective Dose Range | Reference(s) |

| Ro 25-6981 | Rat Forced Swim Test (Depression) | Reduced Immobility Time | 3-10 mg/kg, i.p. | [1] |

| CP-101,606 | Mouse Forced Swim Test (Depression) | Reduced Immobility Time | 10-30 mg/kg, i.p. | [1] |

| EU93-108 | Mouse Tail Immersion Test (Pain) | Increased Tail Flick Latency | 30-60 mg/kg, i.p. |

i.p. = intraperitoneal injection

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GluN2B NAMs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to determine the potency and selectivity of compounds on specific NMDA receptor subtypes expressed in a controlled environment.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human or rodent GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

The membrane potential is clamped at a holding potential of -70 mV.

-

-

Drug Application:

-

A baseline NMDA receptor-mediated current is established by applying a solution containing glutamate and glycine.

-

The GluN2B NAM is then co-applied with the agonists at various concentrations.

-

-

Data Analysis: The inhibition of the NMDA receptor current at each concentration of the NAM is measured, and the data is fitted to a concentration-response curve to determine the IC₅₀ value.

Whole-Cell Patch Clamp Recording from Cultured Neurons

This technique allows for the study of the effects of GluN2B NAMs on native or recombinant NMDA receptors in a neuronal context.

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents, or cell lines (e.g., HEK293) are transfected with plasmids encoding the desired NMDA receptor subunits.

-

Electrophysiological Recording:

-

A glass micropipette with a fine tip (patch pipette) filled with an internal solution is brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a desired voltage (e.g., -70 mV).

-

-

Drug Application:

-

NMDA receptor-mediated currents are evoked by local application of glutamate and glycine.

-

The GluN2B NAM is applied to the bath or locally to assess its effect on the evoked currents.

-

-

Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated currents are analyzed before and after the application of the NAM to determine its inhibitory effects.

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

LTP is a cellular model of learning and memory. This protocol assesses the impact of GluN2B NAMs on this form of synaptic plasticity.

Methodology:

-

Slice Preparation: The hippocampus is rapidly dissected from a rodent brain and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm thick) are prepared using a vibratome.

-

Incubation and Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

Electrophysiological Recording:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: The GluN2B NAM is bath-applied to the slice, and its effect on baseline synaptic transmission is monitored.

-

LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The magnitude of LTP in the presence of the NAM is compared to that in control conditions.

Mandatory Visualizations

Workflow for GluN2B NAM Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel GluN2B NAMs.

Conclusion

GluN2B negative allosteric modulators represent a promising class of compounds for the treatment of a range of neurological and psychiatric disorders. Their ability to selectively dampen the activity of GluN2B-containing NMDA receptors offers a more refined approach to modulating glutamatergic neurotransmission compared to non-selective antagonists. This in-depth technical guide has provided a comprehensive overview of their function, from their molecular mechanism of action to their effects on complex signaling pathways and their pharmacological characterization. The presented quantitative data, detailed experimental protocols, and visual workflows serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into the development of novel GluN2B NAMs with optimized potency, selectivity, and pharmacokinetic properties holds great promise for advancing the treatment of debilitating brain disorders.

References

- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant action… [ouci.dntb.gov.ua]

- 6. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct GluN1 and GluN2 Structural Determinants for Subunit-Selective Positive Allosteric Modulation of N-Methyl-d-aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-986163: A GluN2B Negative Allosteric Modulator for Major Depressive Disorder

Introduction: Major Depressive Disorder (MDD) is a significant global health concern, with a substantial portion of patients not achieving adequate remission with currently available monoaminergic antidepressants. This has spurred research into novel, rapid-acting therapeutic mechanisms. One promising avenue is the modulation of the N-methyl-D-aspartate (NMDA) receptor system. BMS-986163 is a water-soluble, intravenous prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subtype of the NMDA receptor.[1][2][3] Preclinical data indicate its potential as a rapidly acting antidepressant with a favorable safety profile.[1][4] This document provides a comprehensive technical overview of the preclinical data for BMS-986163 and its active parent compound, BMS-986169.

Mechanism of Action

BMS-986169 acts as a negative allosteric modulator at the GluN2B subunit of the NMDA receptor.[5] While traditional NMDA receptor antagonists like ketamine have shown rapid antidepressant effects, they are associated with undesirable side effects. The proposed mechanism for the antidepressant action of NMDA receptor modulation involves an initial glutamate surge, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] This, in turn, stimulates the mammalian target of rapamycin (mTOR) signaling pathway, ultimately enhancing synaptogenesis in key brain regions like the prefrontal cortex.[2][6] By selectively targeting the GluN2B subunit, BMS-986169 aims to achieve a similar therapeutic outcome with a potentially improved safety and tolerability profile compared to non-selective NMDA receptor antagonists.[2]

Data Presentation

In Vitro Pharmacology

The active molecule, BMS-986169, demonstrates high affinity and potent, selective functional inhibition of the GluN2B receptor. It shows weak inhibition of the hERG channel, suggesting a low risk for cardiac QT prolongation.[2]

| Parameter | Compound | Value | Species/System | Reference |

| Binding Affinity (Ki) | BMS-986169 | 4.0 nM | Rat Brain | [1][2][5] |

| Functional Inhibition (IC50) | BMS-986169 | 24 nM | GluN2B-expressing cells | [1][2][5] |

| hERG Inhibition (IC50) | BMS-986169 | 28 µM | In vitro assay | [2] |

| Receptor Selectivity | BMS-986169 | Selective for GluN2B | Over GluN2A, GluN2C, GluN2D | [2] |

| Metabolite Activity | met-1, met-2 | Inactive | GluN2A-D and other targets | [2] |

Pharmacokinetics

BMS-986163 is a prodrug designed to overcome the poor aqueous solubility of the active parent, BMS-986169.[2] Following intravenous administration, BMS-986163 undergoes rapid conversion to BMS-986169.[1][3] The active compound has a short plasma half-life across species and exhibits poor oral bioavailability, supporting an intravenous route of administration.[2]

| Parameter | Species | Value | Reference |

| Prodrug Conversion | Preclinical Species | Rapid in vitro and in vivo | [1][2] |

| Oral Bioavailability (F) | Rat | 2.5% (for BMS-986169) | [2] |

| Brain-to-Plasma Ratio | Mouse | 2.8 (for BMS-986169) | [2] |

In Vivo Efficacy

BMS-986169 demonstrated antidepressant-like activity in rodent behavioral models. A key finding is the correlation between GluN2B receptor occupancy and efficacy, with levels exceeding 70% being associated with a therapeutic effect.[2]

| Assay | Species | Compound | Dose / Condition | Result | Reference |

| Mouse Forced Swim Test (mFST) | Mouse | BMS-986169 | 1.0 mg/kg (i.v.) | Minimum Effective Dose (MED) | [2] |

| Ex Vivo Receptor Occupancy | Mouse | BMS-986169 | At MED (1.0 mg/kg) | 73% | [2] |

| Ex Vivo Receptor Occupancy | Mouse | BMS-986169 | 3 mg/kg (i.v.) | 95% | [2] |

| Novelty-Suppressed Feeding | Mouse | BMS-986163 | i.v. dosing | Dose-dependent activity | [2] |

| Hippocampal LTP | Rat | BMS-986169 | - | Enhanced, sustained for 24h | [2] |

Safety and Toxicology

The prodrug BMS-986163 was found to be safe and well-tolerated in preclinical toxicology studies. No significant off-target activities were observed for the prodrug, the active parent, or its major metabolites.[1][2] Notably, unlike ketamine, BMS-986169 did not induce dissociative effects in monkeys.[2]

| Study Type | Species | Dosing Regimen | Key Findings | Reference |

| 4-Day IV Toxicology | Rat | 10, 30, 100 mg/kg/day | No significant clinical or histopathological findings | [2] |

| Single-Dose IV Tolerability | Monkey | 3.6, 12, 36 mg/kg | All doses well-tolerated; no significant drug-related effects | [2] |

| Cardiovascular Safety | Anesthetized Guinea Pig | 2, 5, 10 mg/kg (i.v.) | No increase in QTcB interval | [2] |

| Behavioral Safety | Monkey | - | No dissociative effects observed | [2] |

| Behavioral Safety | Mouse | - | Marginal effects on locomotor activity | [2] |

Experimental Protocols

Preclinical Evaluation Workflow

The preclinical assessment of BMS-986163 followed a structured workflow, beginning with in vitro characterization and progressing through in vivo efficacy and safety evaluations.

Key Methodologies

-

GluN2B Receptor Binding and Functional Assays: While specific details are proprietary, these were standard assays. Binding affinity (Ki) was likely determined using radioligand binding assays with membrane preparations from rodent, monkey, and human brains.[2] Functional inhibition (IC50) was assessed in cell lines expressing specific NMDA receptor subtypes to confirm potency and selectivity.[1][2]

-

Ex Vivo GluN2B Receptor Occupancy: This assay served as a key translational surrogate for efficacy.[2] The general protocol involves administering BMS-986163 or BMS-986169 to rodents. At a specified time point, the animals are euthanized, and their brains are rapidly removed. The level of GluN2B receptor occupancy is then determined in brain homogenates, often by measuring the displacement of a specific radioligand. This allows for the establishment of a relationship between drug exposure and target engagement in the central nervous system.

-

Mouse Forced Swim Test (mFST): This is a widely used behavioral model to screen for antidepressant efficacy.[7] Mice are placed individually in a cylinder filled with water from which they cannot escape. After initial escape-oriented behaviors, the mice adopt an immobile posture. The duration of immobility is recorded. A significant reduction in immobility time following drug administration, as was observed with BMS-986169, is interpreted as an antidepressant-like effect.[2]

-

Toxicology Studies: Safety was evaluated in both rat and monkey models. In the 4-day rat study, BMS-986163 was administered intravenously daily, with comprehensive monitoring of clinical signs, body weight, and, upon termination, clinical and histopathological analysis.[2] The monkey study involved a single intravenous dose to assess acute tolerability and toxicokinetics.[2]

Metabolism

BMS-986163 is a phosphate prodrug designed for intravenous delivery. In the body, it is rapidly cleaved by phosphatases to release the active parent compound, BMS-986169. This parent molecule is then extensively metabolized, primarily through oxidation of the p-tolyl methyl group to form the carboxylic acid metabolite (met-1) and N-dealkylation of the lactam to form met-2.[2] Both of these major metabolites were synthesized and found to be pharmacologically inactive.[2]

References

- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of BMS-986163: A Prodrug Approach to Targeting GluN2B in Major Depressive Disorder

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing inadequate response to current monoaminergic-based therapies. This has spurred the exploration of novel therapeutic targets, among which the N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B subunit, has emerged as a promising avenue for rapid-acting antidepressants. This whitepaper details the discovery and preclinical development of BMS-986163, a water-soluble phosphate prodrug of the potent and selective GluN2B negative allosteric modulator (NAM), BMS-986169. The strategic implementation of a prodrug approach successfully addressed the poor aqueous solubility of the parent compound, enabling intravenous administration and unlocking its therapeutic potential. This document provides an in-depth overview of the pharmacological properties, experimental methodologies, and developmental rationale for BMS-986163, offering valuable insights for researchers and scientists in the field of drug discovery and development.

Introduction: The Unmet Need and the GluN2B Hypothesis

The limitations of traditional antidepressants, including a delayed onset of action and low remission rates, highlight the urgent need for innovative therapeutic strategies. The glutamate hypothesis of depression has gained considerable traction, with the NMDA receptor antagonist ketamine demonstrating rapid and robust antidepressant effects. However, ketamine's clinical utility is hampered by its dissociative side effects and potential for abuse. This has led to the pursuit of more specific NMDA receptor modulators, with a focus on the GluN2B subunit. GluN2B-containing NMDA receptors are implicated in the pathophysiology of depression, and their selective antagonism is hypothesized to produce antidepressant effects with an improved safety profile compared to non-selective NMDA receptor blockers.

Discovery of BMS-986169: A Potent and Selective GluN2B NAM

The journey to BMS-986163 began with the discovery of its active moiety, BMS-986169. Through a focused medicinal chemistry effort, BMS-986169 was identified as a highly potent and selective negative allosteric modulator of the GluN2B subunit.

In Vitro Pharmacology

BMS-986169 demonstrated high-affinity binding to the allosteric site of the GluN2B receptor and potent functional inhibition.[1]

Table 1: In Vitro Potency and Selectivity of BMS-986169

| Parameter | Species/System | Value |

| Binding Affinity (Ki) | Rat Brain Membranes | 4.0 nM[1] |

| Monkey Brain Membranes | 6.3 nM | |

| Human Brain Membranes | 4.03 nM[2] | |

| Functional Inhibition (IC50) | Human GluN2B in Xenopus Oocytes | 24 nM[1][2] |

| Human GluN2A in Xenopus Oocytes | >10,000 nM | |

| Human GluN2C in Xenopus Oocytes | >10,000 nM | |

| Human GluN2D in Xenopus Oocytes | >10,000 nM |

Physicochemical Properties and the Prodrug Rationale

Despite its promising pharmacological profile, BMS-986169 exhibited poor aqueous solubility, a significant hurdle for developing an intravenous formulation necessary for acute treatment settings in MDD. This limitation prompted the exploration of a prodrug strategy to enhance solubility and enable parenteral administration.

BMS-986163: The Phosphate Prodrug Solution

A phosphate ester prodrug approach was chosen to improve the aqueous solubility of BMS-986169. This strategy involves masking a hydroxyl group on the parent molecule with a phosphate group, which can be rapidly cleaved in vivo by endogenous phosphatases to release the active drug.

Properties of BMS-986163

BMS-986163 demonstrated significantly improved aqueous solubility compared to its parent compound, while being designed for rapid conversion to BMS-986169 in the body.

Table 2: Physicochemical Properties of BMS-986163 and BMS-986169

| Compound | Property | Value |

| BMS-986169 | Aqueous Solubility | Very Low |

| BMS-986163 | Aqueous Solubility | High |

| BMS-986163 | In Vivo Conversion to BMS-986169 | Rapid[1] |

Preclinical Pharmacokinetics

Extensive pharmacokinetic studies were conducted in multiple preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) of BMS-986169 following the administration of the prodrug BMS-986163.

Table 3: Pharmacokinetic Parameters of BMS-986169 in Preclinical Species

| Species | Clearance | Volume of Distribution (Vd) | Half-life (t1/2) |

| Mouse | High | High | Short |

| Rat | High | Moderate | Short |

| Dog | Moderate | Moderate | Short |

| Monkey | Moderate | Moderate | Short |

These studies confirmed the rapid and efficient conversion of BMS-986163 to BMS-986169 in vivo, leading to systemic exposure of the active compound.

Mechanism of Action and Signaling Pathways

BMS-986169 acts as a negative allosteric modulator at the GluN2B subunit of the NMDA receptor. This means it binds to a site on the receptor that is distinct from the glutamate or glycine binding sites and, in doing so, reduces the probability of the ion channel opening in response to agonist binding. This modulation of NMDA receptor activity is believed to trigger a cascade of downstream signaling events that ultimately lead to its antidepressant effects.

One of the key proposed downstream effects of GluN2B antagonism is the disinhibition of pathways that lead to synaptogenesis and neuroplasticity, which are often impaired in individuals with depression. A critical pathway implicated is the activation of the mammalian target of rapamycin (mTOR) signaling cascade, which plays a crucial role in protein synthesis required for synaptic strengthening and formation.[3][4]

Clinical Development

Based on its promising preclinical profile, BMS-986163 was advanced into clinical development for the treatment of Major Depressive Disorder. Clinical trials were designed to assess the safety, tolerability, and efficacy of this novel therapeutic agent.

While specific results from all clinical trial phases are not publicly available, the progression of BMS-986163 into human studies underscores the confidence in its preclinical data and the therapeutic hypothesis. The primary goal of these trials was to determine if the rapid antidepressant effects observed in preclinical models would translate to patients with MDD.

Experimental Protocols

A summary of the key experimental methodologies employed in the preclinical evaluation of BMS-986163 and BMS-986169 is provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B receptor.

-

Method: Competitive radioligand binding assays were performed using membrane preparations from rat, monkey, and human brain tissue. A specific radioligand for the GluN2B subunit was incubated with the membrane preparations in the presence of varying concentrations of BMS-986169. The displacement of the radioligand was measured to calculate the Ki value.

In Vitro Functional Assays

-

Objective: To determine the functional inhibitory activity (IC50) of BMS-986169 on NMDA receptors with different GluN2 subunits.

-

Method: Two-electrode voltage-clamp electrophysiology was used on Xenopus oocytes expressing human NMDA receptor subtypes (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D). The oocytes were perfused with glutamate and glycine to elicit a current, and the inhibitory effect of different concentrations of BMS-986169 on this current was measured to determine the IC50 value.[2]

In Vivo Pharmacokinetic Studies

-

Objective: To characterize the pharmacokinetic profile of BMS-986169 in various animal species.

-

Method: BMS-986163 was administered intravenously to mice, rats, dogs, and monkeys. Blood and brain samples were collected at various time points and the concentrations of BMS-986169 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as clearance, volume of distribution, and half-life were then calculated.

Conclusion

The development of BMS-986163 represents a successful application of a prodrug strategy to overcome the physicochemical limitations of a highly promising therapeutic candidate. By converting the potent and selective GluN2B NAM, BMS-986169, into a water-soluble phosphate prodrug, researchers at Bristol Myers Squibb enabled its advancement into clinical trials for Major Depressive Disorder. The preclinical data robustly support the therapeutic potential of targeting the GluN2B subunit for the rapid treatment of depression. This case study serves as a valuable example of how innovative drug delivery approaches can be pivotal in translating a novel pharmacological concept from the laboratory to the clinic.

References

- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant action… [ouci.dntb.gov.ua]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

Deucravacitinib (BMS-986165): A Technical Guide to the First-in-Class Allosteric TYK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: The initial request specified BMS-986163 and its active metabolite BMS-986169. However, extensive research has clarified that these compounds are related to NMDA receptor modulation for depressive disorders. The core requirements of this guide, focusing on TYK2 signaling pathways (IL-12, IL-23, Type I IFN), align with the profile of Deucravacitinib (BMS-986165) , a selective TYK2 inhibitor. This guide will, therefore, focus on Deucravacitinib and its active metabolite, BMT-153261, to meet the scientific intent of the request.

Executive Summary

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, Deucravacitinib stabilizes an inhibitory conformation of the enzyme, effectively blocking the signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs).[1][4] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), minimizing off-target effects associated with traditional ATP-competitive JAK inhibitors.[5][6] Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for a range of other immune-mediated diseases.[4][7] This document provides a comprehensive technical overview of Deucravacitinib's mechanism of action, its impact on critical signaling pathways, its pharmacokinetic profile, and the experimental methodologies used in its characterization.

Mechanism of Action

Deucravacitinib's innovative mechanism of action lies in its allosteric inhibition of TYK2. Unlike conventional JAK inhibitors that compete with ATP at the highly conserved catalytic (JH1) domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain.[1][4] This binding event locks the TYK2 protein into an inactive state, preventing the conformational changes necessary for its activation upon cytokine receptor engagement.[1][4] This allosteric inhibition prevents the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the transcription of pro-inflammatory genes.[8]

This unique binding mode is the basis for its high selectivity. The JH2 domain is more structurally diverse among the JAK family members than the JH1 domain, allowing for the development of a molecule that potently inhibits TYK2 with minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations.[5][6]

Signaling Pathways

TYK2 is a crucial intracellular kinase that mediates signaling for several key cytokines involved in both innate and adaptive immunity. Deucravacitinib's therapeutic efficacy stems from its ability to inhibit these pathways.

IL-23/Th17 Pathway

The IL-23/Th17 axis is a central driver in the pathogenesis of psoriasis and other autoimmune diseases. IL-23, produced by antigen-presenting cells, binds to its receptor on T helper 17 (Th17) cells. This engagement activates a TYK2/JAK2 heterodimer, leading to the phosphorylation of STAT3. Activated STAT3 promotes the survival and expansion of Th17 cells and their production of pro-inflammatory cytokines like IL-17 and IL-22. Deucravacitinib blocks TYK2 activation, thereby disrupting this cascade and reducing the inflammatory response driven by Th17 cells.[9]

Caption: IL-23 Signaling Pathway Inhibition by Deucravacitinib.

IL-12 Pathway

IL-12 is critical for the differentiation of naive T cells into T helper 1 (Th1) cells, which produce IFN-γ and are involved in cell-mediated immunity. The IL-12 receptor signals through a TYK2/JAK2 pair, leading to the phosphorylation of STAT4. By inhibiting TYK2, Deucravacitinib can modulate Th1-mediated inflammatory responses.[10]

Caption: IL-12 Signaling Pathway Inhibition by Deucravacitinib.

Type I IFN Pathway

Type I interferons (e.g., IFN-α, IFN-β) are central to antiviral defense and are also implicated in the pathogenesis of diseases like lupus. The Type I IFN receptor (IFNAR) signals through a TYK2/JAK1 pair. Upon IFN binding, TYK2 and JAK1 are activated, leading to the phosphorylation of STAT1 and STAT2. These form a complex with IRF9, known as ISGF3, which translocates to the nucleus to drive the expression of IFN-stimulated genes (ISGs). Deucravacitinib's inhibition of TYK2 effectively dampens this pathway.[10]

Caption: Type I IFN Signaling Pathway Inhibition by Deucravacitinib.

Quantitative Data

In Vitro Potency and Selectivity

Deucravacitinib demonstrates high potency for TYK2 and exceptional selectivity over other JAK family members. This selectivity is a key differentiator from pan-JAK or more broadly acting JAK inhibitors.

| Parameter | TYK2 | JAK1 | JAK2 | JAK3 | Reference |

| Binding Affinity (Ki) | 0.02 nM | - | - | - | [2][3][10][11] |

| Biochemical IC50 | 0.2 nM | 1 nM (JH2) | - | - | [3][10] |

| Cellular IC50 (IL-23/12/IFN-I driven) | 2-14 nM | - | - | - | [2][10] |

| Whole Blood IC50 (IL-12 induced IFN-γ) | 40 nM | - | >10,000 nM | - | [12] |

| Whole Blood IC50 (IL-2 induced pSTAT5) | - | 1646 nM | - | 1646 nM | [5][12] |

| Selectivity vs. JAK1 (cellular) | >100-fold | - | - | - | [6] |

| Selectivity vs. JAK2 (cellular) | >2000-fold | - | - | - | [6][9] |

| Selectivity vs. JAK3 (cellular) | >100-fold | - | - | - | [6] |

Human Pharmacokinetics (6 mg Once Daily)

Deucravacitinib is rapidly absorbed and exhibits linear pharmacokinetics. It is metabolized by CYP1A2 to its major active metabolite, BMT-153261, which has comparable pharmacological activity.[13][14]

| Parameter | Deucravacitinib | BMT-153261 (Active Metabolite) | Reference |

| Tmax (median) | 2-3 hours | - | [13] |

| Terminal Half-life (t½) | 10 hours | - | [13] |

| Steady-State Cmax | 45 ng/mL | 5 ng/mL | [13][15] |

| Steady-State AUC24 | 473 ng·hr/mL | 95 ng·hr/mL | [13][15] |

| Absolute Bioavailability | 99% | - | [13] |

| Volume of Distribution (Vd) | 140 L | - | [15] |

| Renal Clearance | 27-54 mL/min | - | [13][15] |

Clinical Efficacy in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)

The pivotal Phase 3 trials, POETYK PSO-1 and PSO-2, demonstrated the superior efficacy of Deucravacitinib compared to both placebo and apremilast in adults with moderate-to-severe plaque psoriasis.[16][17]

| Endpoint (at Week 16) | Deucravacitinib (POETYK-1) | Placebo (POETYK-1) | Deucravacitinib (POETYK-2) | Placebo (POETYK-2) | Reference |

| PASI 75 Response | 58.7% | 12.7% | 53.6% | 9.4% | [16][17] |

| sPGA 0/1 (clear/almost clear) | 53.6% | 7.2% | 50.3% | 8.6% | [16][17] |

| PASI 90 Response | 35.5% | 2.4% | 29.9% | 3.1% | [7][16] |

Long-term extension studies have shown that clinical responses are well-maintained for up to five years, with PASI 75 response rates of 72.1% at year one and 67.3% at year five for patients on continuous treatment.[7][18][19]

Experimental Protocols

Biochemical Kinase Activity Assay

This assay determines the direct inhibitory effect of a compound on a purified enzyme.

Caption: Workflow for a typical biochemical kinase activity assay.

Principle: The assay quantifies the phosphorylation of a substrate by the TYK2 kinase. The amount of ATP consumed in the reaction is measured using a luminescence-based reagent (e.g., Kinase-Glo®). Inhibition is determined by the reduction in ATP consumption in the presence of Deucravacitinib.[1]

Brief Protocol:

-

Preparation: Purified recombinant TYK2 (or other JAKs for selectivity profiling), a suitable peptide substrate, and ATP are prepared in a kinase assay buffer.

-

Assay Setup: Serial dilutions of Deucravacitinib are added to microplate wells, followed by the kinase and substrate mixture.

-

Reaction Initiation: The kinase reaction is started by the addition of ATP.

-

Signal Detection: After incubation, a detection reagent is added to measure the amount of remaining ATP, which is inversely proportional to kinase activity. Luminescence is read on a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[1]

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation within a cellular context.

Principle: A relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line like THP-1) is pre-treated with the inhibitor and then stimulated with a specific cytokine to activate a particular JAK/STAT pathway. The level of phosphorylated STAT is then quantified, typically by flow cytometry.[1]

Brief Protocol:

-

Cell Preparation: Cells are harvested and resuspended in an appropriate medium.

-

Inhibitor Treatment: Cells are incubated with serial dilutions of Deucravacitinib for 1-2 hours.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IFN-α for TYK2/JAK1, IL-12 for TYK2/JAK2) for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: The reaction is stopped, and cells are fixed and permeabilized to allow antibody access to intracellular proteins.

-

Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1).

-

Flow Cytometry: The fluorescence intensity of individual cells is measured by a flow cytometer.

-

Data Analysis: The IC50 is determined by analyzing the reduction in the mean fluorescence intensity of the pSTAT signal at different inhibitor concentrations.[1]

Pharmacodynamic Analysis of Skin Biopsies

This method is used to assess the molecular effects of treatment directly within the target tissue of patients.

Principle: Skin biopsies are taken from psoriatic lesions of patients before and after treatment. The expression levels of key genes and proteins associated with the IL-23/Th17 and Type I IFN pathways are then quantified to assess the biological response to the drug.[9][20][21]

Brief Protocol:

-

Sample Collection: Punch biopsies (e.g., 4 mm) are obtained from nonlesional and lesional skin at baseline and at specified time points during treatment (e.g., Day 15, Day 85).[21]

-

RNA Extraction: Tissue samples are homogenized, and total RNA is extracted.

-

Quantitative RT-PCR (qRT-PCR): The expression of specific target genes (e.g., IL-17A, IL-19, β-defensin) is quantified. Gene expression is normalized to a housekeeping gene.

-

RNA Sequencing (RNA-seq): For a broader, unbiased view, RNA-seq can be performed to analyze the entire transcriptome and identify treatment-regulated gene networks.

-

Immunohistochemistry (IHC): Tissue sections are stained with antibodies against specific proteins (e.g., KRT16) to visualize and quantify changes in protein expression and cellular infiltrates.

-

Data Analysis: Changes in gene and protein expression are compared between baseline and post-treatment samples and correlated with clinical efficacy measures like the Psoriasis Area and Severity Index (PASI) score.[9][20][21]

Conclusion

Deucravacitinib (BMS-986165) represents a significant advancement in the treatment of immune-mediated diseases. Its novel allosteric mechanism of action provides highly selective inhibition of TYK2, effectively targeting the IL-23, IL-12, and Type I IFN signaling pathways while sparing other JAKs. This selectivity translates into a favorable safety and efficacy profile, as demonstrated in extensive clinical trials for plaque psoriasis. The quantitative data and experimental methodologies detailed in this guide provide a robust framework for understanding and further investigating this new class of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. abmole.com [abmole.com]

- 3. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 8. packageinserts.bms.com [packageinserts.bms.com]

- 9. researchgate.net [researchgate.net]

- 10. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. skin.dermsquared.com [skin.dermsquared.com]

- 13. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. AB0890 Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Moderate to Severe Plaque Psoriasis: 52-Week Efficacy Results From the Phase 3 POETYK PSO-1 and POETYK PSO-2 Trials | Annals of the Rheumatic Diseases [ard.bmj.com]

- 17. SOTYKTU (deucravacitinib) | PSO-1 [sotyktu.co.uk]

- 18. Deucravacitinib in moderate-to-severe plaque psoriasis: 5-year results from the POETYK PSO-1, PSO-2, and LTE trials [psoriasis-hub.com]

- 19. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]

- 20. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the GluN2B Subunit in the Pathophysiology of Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant unmet medical need for more effective and rapid-acting therapeutics. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a key player in the pathophysiology of depression. This technical guide provides an in-depth examination of the role of the GluN2B subunit of the NMDA receptor in depression. It synthesizes preclinical and clinical evidence, details key experimental methodologies, and outlines the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antidepressant therapies targeting the glutamatergic system.

Introduction: The Glutamatergic Hypothesis of Depression

The traditional monoaminergic hypothesis of depression, which has guided antidepressant drug development for decades, has been challenged by the delayed onset of action and limited efficacy of existing treatments. This has led to the exploration of alternative neurobiological substrates, with the glutamatergic system taking center stage. The NMDA receptor, a crucial component of excitatory neurotransmission, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[1] The GluN2 subunit has four subtypes (A-D), with GluN2A and GluN2B being the most prevalent in the adult forebrain.[2]

Emerging evidence strongly suggests that dysfunction of NMDA receptors, and specifically those containing the GluN2B subunit, is critically involved in the pathophysiology of MDD.[2] Antagonists of the NMDA receptor, such as ketamine, have demonstrated rapid and robust antidepressant effects in patients with treatment-resistant depression.[2][3] This has spurred significant interest in developing more specific agents that target the GluN2B subunit to achieve similar efficacy with an improved side-effect profile.[4]

Quantitative Data on GluN2B in Depression

Preclinical Evidence from Animal Models

Studies using various animal models of depression have provided quantitative data supporting the role of GluN2B in depressive-like behaviors.

| Animal Model | Brain Region | Finding | Quantitative Change | Citation |

| Congenital Learned Helplessness Rats | Whole-brain synaptosomes | Altered GluN2B concentration | Significant difference between helpless and non-helpless rats | [5] |

| Repeated Inescapable Forced Swim (C57BL/6J mice) | Dorsal Hippocampus | Decreased GluN2B protein levels | Statistically significant decrease | [6] |

| Repeated Inescapable Forced Swim (C57BL/6J mice) | Basolateral Amygdala | Increased GluN2B protein levels | Statistically significant increase | [6] |

| Zinc-Deficient Rats | Prefrontal Cortex | No significant change in total GluN2B expression | - | [7][8] |

| Grin2b+/- mice (heterozygous knockout) | Whole brain | Decreased GluN2B protein levels | Approximately 50% reduction | [9] |

| Grin2b+/C456Y mutant mice | Whole brain | Strongly reduced GluN2B protein levels | Statistically significant reduction | [9] |

| Cortex- and principal neuron-specific GluN2B knockout mice (2BΔCtx) | Cortex | Significantly decreased GluN2B expression | Statistically significant decrease at P10 and P50-P70 | [2][3] |

Clinical Evidence from Human Studies

Clinical trials with GluN2B-selective antagonists have provided promising, albeit sometimes mixed, results.

| Compound | Study Population | Primary Outcome Measure | Key Finding | Citation |

| CP-101,606 (Traxoprodil) | Treatment-Refractory MDD | Change in MADRS score at Day 5 | Greater decrease than placebo (mean difference: 8.6) | [10][11] |

| HDRS response rate | 60% for CP-101,606 vs. 20% for placebo | [10][11] | ||

| MK-0657 (CERC-301/Rislenemdaz) | Treatment-Resistant Depression | Change in depression rating scales | Significant antidepressant effects on secondary efficacy measures as early as Day 5 | [12][13] |

| Clinical findings | Mixed results regarding optimal dosing and efficacy | [14] | ||

| AZD6765 | Major Depression | Change in MADRS score | Significant improvement vs. placebo at 80-110 minutes | [12] |

| HDRS score | Significant difference vs. placebo at 80 and 110 minutes and at Day 2 | [12] |

Key Signaling Pathways Involving GluN2B in Depression

Antagonism of GluN2B-containing NMDA receptors is believed to exert its antidepressant effects through the modulation of several downstream signaling pathways, leading to enhanced synaptic plasticity and function.

The mTOR Signaling Pathway

A critical pathway implicated in the rapid antidepressant effects of NMDA receptor antagonists is the mammalian target of rapamycin (mTOR) signaling cascade.[2][3] Blockade of GluN2B-containing NMDA receptors leads to a disinhibition of mTOR, resulting in increased protein synthesis of synaptic proteins, such as synapsin I and the GluA1 subunit of AMPA receptors.[7] This enhancement of protein synthesis is thought to be crucial for the synaptogenic and antidepressant effects.[2][3]

Caption: GluN2B-mTOR signaling pathway in depression.

Role of BDNF and Synaptic Plasticity

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The activation of the mTOR pathway by GluN2B antagonists is linked to an increase in BDNF signaling.[2] This, in turn, promotes synaptogenesis and enhances excitatory synaptic transmission, counteracting the synaptic deficits observed in depression.[2][3]

Caption: Role of BDNF in GluN2B-mediated antidepressant effects.

Detailed Experimental Protocols

Western Blotting for GluN2B Expression

This protocol outlines the general steps for assessing GluN2B protein levels in brain tissue lysates.

-

Tissue Homogenization:

-

Dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on ice.

-

Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.[15][16]

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 20-30 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method such as the Bicinchoninic Acid (BCA) assay.[16]

-

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the high molecular weight GluN2B protein (approx. 180 kDa).[15]

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Electrotransfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Wet transfer is often preferred for large proteins and can be performed at 100V for 1.5 hours.[15]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GluN2B overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software (e.g., ImageJ).[17]

-

Normalize the GluN2B signal to a loading control protein (e.g., β-actin or GAPDH).

-

Behavioral Testing in Animal Models

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[18][19]

-

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

A pre-test session of 15 minutes is conducted 24 hours before the test session.

-

On the test day, animals are placed in the cylinder for a 5-6 minute session.

-

The duration of immobility (floating without struggling) in the last 4 minutes is recorded.

-

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

The SPT is used to measure anhedonia, a core symptom of depression.[7]

-

Apparatus: Home cage equipped with two drinking bottles.

-

Procedure:

-

Acclimation: For 48 hours, mice are habituated to two bottles of water.

-

Baseline: For 24 hours, mice have free access to one bottle of water and one bottle of 1% sucrose solution. The position of the bottles is swapped after 12 hours.

-

Test: Following a period of food and water deprivation (e.g., 12-24 hours), the mice are again presented with one bottle of water and one of 1% sucrose solution for a defined period (e.g., 1-2 hours).

-

-

Measurement: The amount of liquid consumed from each bottle is measured. Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100%.

-

Interpretation: An increase in sucrose preference in treated animals compared to a stressed or control group suggests an antidepressant-like effect.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is used to measure synaptic currents and assess synaptic plasticity.

-

Slice Preparation:

-

Acutely prepare coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex) in an ice-cold, oxygenated (95% O2/5% CO2) cutting solution.[20]

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Establish a whole-cell patch-clamp configuration on a pyramidal neuron.

-

Record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by holding the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist.

-

-

Data Analysis:

-

Analyze the amplitude, decay kinetics, and frequency of the recorded currents.

-

Changes in these parameters can indicate alterations in synaptic strength and plasticity.

-

Experimental and Logical Workflows

Caption: General experimental workflow for preclinical GluN2B studies.

Caption: Logical framework for GluN2B's role in depression.

Conclusion and Future Directions

The evidence strongly implicates the GluN2B subunit of the NMDA receptor as a key mediator in the pathophysiology of depression and a promising target for novel, rapid-acting antidepressants. Both preclinical and clinical studies have demonstrated that antagonizing GluN2B can produce significant antidepressant effects, likely through the modulation of downstream signaling pathways such as mTOR and BDNF, leading to enhanced synaptic plasticity.

Future research should focus on:

-

Developing more selective GluN2B antagonists with improved pharmacokinetic and safety profiles to minimize off-target effects.

-

Identifying biomarkers that can predict patient response to GluN2B-targeted therapies.

-

Further elucidating the complex downstream signaling networks to identify additional therapeutic targets.

-

Investigating the role of GluN2B in different subtypes of depression and its potential efficacy in comorbid conditions.

A deeper understanding of the role of GluN2B will undoubtedly pave the way for the development of the next generation of antidepressants, offering hope for more effective and faster relief for individuals suffering from major depressive disorder.

References

- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine. | Delpire Laboratory [vumc.org]

- 2. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

- 3. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Treatment Mechanisms for Depression: Focus on Glutamate and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Early correction of synaptic long-term depression improves abnormal anxiety-like behavior in adult GluN2B-C456Y-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Randomized Trial of a Low Trapping Non-Selective N-methyl-D-aspartate (NMDA) Channel Blocker in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]

- 14. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Western blot in homogenised mouse brain samples [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GluN2B-mediated regulation of silent synapses for receptor specification and addiction memory - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986163: A Technical Overview of a Novel Rapid-Acting Antidepressant Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The discovery of rapid-acting antidepressants targeting the glutamatergic system, such as ketamine, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of BMS-986163, a novel intravenous prodrug under investigation as a rapid-acting antidepressant. BMS-986163 is rapidly converted in vivo to its active moiety, BMS-986169, a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This document consolidates the core preclinical data, details key experimental methodologies, and visualizes the critical pathways and workflows associated with the development of BMS-986163.

Mechanism of Action

BMS-986163 is a water-soluble dihydrogen phosphate prodrug designed to overcome the poor aqueous solubility of its active parent molecule, BMS-986169.[1][2] Following intravenous administration, BMS-986163 undergoes rapid conversion to BMS-986169.[1][2][3]

BMS-986169 acts as a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][4][5] This mechanism is distinct from the channel-blocking action of ketamine. By binding to an allosteric site on the GluN2B subunit, BMS-986169 reduces the receptor's response to the binding of the neurotransmitter glutamate. The modulation of the glutamatergic system, specifically through GluN2B-containing NMDA receptors, is a compelling target for antidepressant therapy due to its role in synaptic plasticity.[1] Preclinical evidence suggests that, similar to ketamine, this modulation can lead to enhanced synaptogenesis.[1]

Quantitative Data

The preclinical development of BMS-986163 and its active form, BMS-986169, has generated a substantial amount of quantitative data across in vitro and in vivo studies. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Pharmacology of BMS-986169

| Parameter | Target | Value | Species | Reference |

| Binding Affinity (Ki) | GluN2B | 4.0 nM | Rat Brain | [1] |

| 4.03-6.3 nM | - | [4][5] | ||

| Functional Inhibition (IC50) | GluN2B | 24 nM | Human (in Xenopus oocytes) | [1] |

| 24.1 nM | Human (in Xenopus oocytes) | [4][5] | ||

| hERG Inhibition (IC50) | hERG Channel | 28.4 µM | Human | [4][5] |

| CYP450 Inhibition (IC50) | Multiple CYPs | > 18 µM | Human Liver Microsomes | [6] |

| Aqueous Solubility (BMS-986163) | - | 19.9 mg/mL (pH 7.4) | - | [1] |

Table 2: In Vivo Efficacy and Receptor Occupancy of BMS-986169

| Assay | Parameter | Dose | Result | Species | Reference |

| Ex Vivo Receptor Occupancy | GluN2B Occupancy | 3 mg/kg (i.v.) | 87-95% | Mouse | [6] |

| Mouse Forced Swim Test (mFST) | Minimum Effective Dose (MED) | 1.0 mg/kg (i.v.) | Significant reduction in immobility | Mouse | [1] |